Triethyltin chloride
Overview
Description
Triethyltin chloride is an organotin compound with the chemical formula (C2H5)3SnCl. It is a colorless to pale yellow liquid that is highly toxic and has a pungent odor. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Triethyltin chloride (TET) is a highly neurotoxic compound that primarily targets the central nervous system . It exerts a powerful toxic action on the brain, particularly affecting the astrocytes , which are crucial for maintaining brain homeostasis and neuronal function .
Mode of Action
It is known to cause serious neuronal degeneration diseases . TET induces apoptosis in neuronal cells, which is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways . This balance between these pathways may be involved in TET-induced apoptosis .
Biochemical Pathways
TET affects several biochemical pathways. It has been shown to cause neuronal death and glial reactivity . It also impacts the NF-κB and MAPKs signaling pathways, which play pivotal roles in the central nervous system . These pathways are involved in the regulation of various cellular processes, including inflammation, cell survival, and apoptosis .
Pharmacokinetics
It is known that tet is highly toxic and malodorous, and it is susceptible to hydrolysis .
Result of Action
The primary result of TET action is neuronal damage, leading to neurodegenerative processes, neuroinflammation, and oxidative stress . It causes diffuse hemorrhagic encephalopathy and a generalized progressive weakness that ends in death as the acute symptoms . Chronic symptoms include an interstitial edema confined to the white matter of the brain .
Action Environment
TET is an environmental contaminant that comes from industrial activities . Its action, efficacy, and stability can be influenced by environmental factors. For instance, TET exposure may occur through the food chain and/or contaminated water, as it has multiple applications in industry and agriculture .
Biochemical Analysis
Biochemical Properties
Triethyltin chloride has been found to interact with various components of animal tissues. In particular, it binds to all fractions of rat liver, brain, and kidney to different extents . Interestingly, it does not bind to a variety of other proteins .
Cellular Effects
The cellular metabolism of rat brain astrocytes is affected by this compound. When 5-week-old cultures were exposed to this compound, it was found that the major target of this compound at concentrations already causing morphological effects on cultured astrocytes is not the energy metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by altering the intracellular concentrations of organic osmolytes, such as myo-inositol, taurine, and hypotaurine . These compounds are part of the control of ion and volume regulation and osmotic balance in astrocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. For instance, 5-week-old cultures of rat brain astrocytes were exposed to this compound for acute (3 hours), 24 hours, or chronic treatment (8 days) .
Dosage Effects in Animal Models
The distribution of this compound in the rat, guinea pig, and hamster is not uniform, with the highest concentrations being in rat blood and the liver of all three species . This suggests that the effects of this compound may vary with different dosages in animal models.
Metabolic Pathways
It is known that this compound affects the cellular metabolism of rat brain astrocytes .
Transport and Distribution
This compound is not uniformly distributed in the rat, guinea pig, and hamster. The highest concentrations of this compound are found in rat blood and the liver of all three species .
Subcellular Localization
Subcellular fractionation of rat liver, brain, and kidney shows that this compound binds to all fractions to different extents . In the liver of the rat and guinea pig, the supernatant fraction contains the largest amount and the highest specific concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyltin chloride can be synthesized through the reaction of triethyltin hydroxide with hydrogen chloride. The reaction is typically carried out in an anhydrous environment to prevent hydrolysis of the product:
(C2H5)3SnOH+HCl→(C2H5)3SnCl+H2O
Another method involves the redistribution reaction of tetraethyltin with tin tetrachloride:
Sn(C2H5)4+SnCl4→2(C2H5)3SnCl
Industrial Production Methods: Industrial production of this compound often involves the direct chlorination of triethyltin hydride. This method is preferred due to its efficiency and the high yield of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form triethyltin oxide.
Reduction: It can be reduced to triethyltin hydride using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like oxygen or hydrogen peroxide under controlled conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in an appropriate solvent.
Major Products:
Oxidation: Triethyltin oxide.
Reduction: Triethyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Triethyltin chloride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It serves as a model compound for studying the toxicity and biological effects of organotin compounds.
Medicine: Research into its neurotoxic effects helps in understanding neurodegenerative diseases.
Industry: It is used in the production of other organotin compounds and as a catalyst in certain polymerization reactions.
Comparison with Similar Compounds
- Trimethyltin chloride
- Triethyltin bromide
- Triphenyltin chloride
Comparison:
- Trimethyltin chloride: Similar in structure but has methyl groups instead of ethyl groups. It is also highly toxic and used in similar research applications.
- Triethyltin bromide: Similar to triethyltin chloride but with a bromide ion. It has comparable chemical properties and uses.
- Triphenyltin chloride: Contains phenyl groups instead of ethyl groups. It is used more extensively in agriculture as a pesticide.
This compound is unique due to its specific ethyl groups, which influence its reactivity and toxicity profile compared to other organotin compounds.
Properties
IUPAC Name |
chloro(triethyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.ClH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMYDFDXAUVLON-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075043 | |
Record name | Stannane, chlorotriethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
994-31-0 | |
Record name | Triethyltin chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=994-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethyltin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIETHYLTIN CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, chlorotriethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyltin chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHYLTIN CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182XZ1735N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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